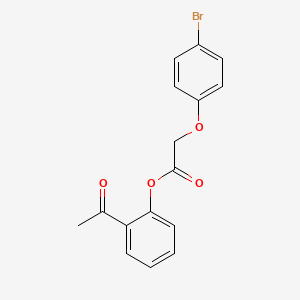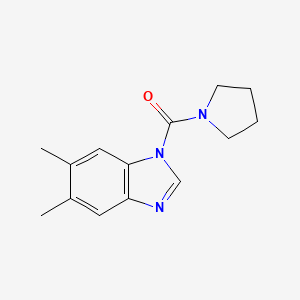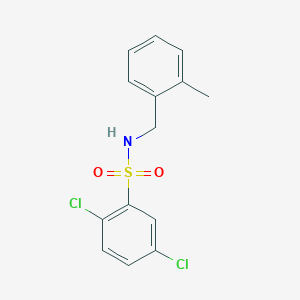
6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline, also known as DMQX, is a potent antagonist of the ionotropic glutamate receptor. It is commonly used in scientific research to study the effects of glutamate on the central nervous system. In
Mecanismo De Acción
6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline works by blocking the ionotropic glutamate receptor, which is a ligand-gated ion channel that allows the flow of cations such as sodium, potassium, and calcium into the cell. Glutamate is the primary neurotransmitter that activates this receptor, and its activation is essential for normal brain function. This compound binds to the receptor and prevents glutamate from activating it, thereby blocking its effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation, a process that is involved in learning and memory. It has also been shown to protect against glutamate-induced excitotoxicity, a process that is involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have anticonvulsant effects and to reduce the severity of seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline in lab experiments is its potency and specificity. It is a potent antagonist of the ionotropic glutamate receptor and has been shown to block its effects at low concentrations. Additionally, it is relatively specific for the ionotropic glutamate receptor and does not affect other neurotransmitter systems. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been shown to be toxic to some cell types at high concentrations, and caution should be taken when using it in experiments.
Direcciones Futuras
There are several future directions for research involving 6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline. One area of research is the development of new and more potent antagonists of the ionotropic glutamate receptor. Another area of research is the study of the effects of this compound on other neurotransmitter systems, such as the GABAergic and dopaminergic systems. Additionally, further research is needed to determine the long-term effects of this compound on the central nervous system and its potential as a therapeutic agent for neurodegenerative diseases.
Métodos De Síntesis
6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline can be synthesized using a multistep process that involves the reaction of 2-aminopyridine with 2-chloro-6,8-dimethyl-4-quinolyl chloride to form the intermediate 2-(2-pyridinyl)quinoline. This intermediate is then reacted with 1H-pyrazole-1-carboxylic acid to form this compound. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline is commonly used in scientific research to study the effects of glutamate on the central nervous system. It is a potent antagonist of the ionotropic glutamate receptor, which is involved in a variety of physiological and pathological processes, including learning and memory, synaptic plasticity, and neurodegenerative diseases. This compound is used to block the ionotropic glutamate receptor and study its effects on these processes.
Propiedades
IUPAC Name |
(6,8-dimethyl-2-pyridin-2-ylquinolin-4-yl)-pyrazol-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-13-10-14(2)19-15(11-13)16(20(25)24-9-5-8-22-24)12-18(23-19)17-6-3-4-7-21-17/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFOHRMWBJBCED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)N4C=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795154 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide](/img/structure/B5805214.png)
![2-[(4-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5805229.png)
![5-benzyl-3-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5805231.png)



![N-[2-(6,7-dicyano-3-hydroxy-2-quinoxalinyl)phenyl]acetamide](/img/structure/B5805259.png)
![N-isopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5805263.png)

![5-[(2,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5805285.png)

![5-isopropyl-2-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5805309.png)